molecular formula C11H19NO B8485345 10-Undecynoic acid amide

10-Undecynoic acid amide

Cat. No. B8485345
M. Wt: 181.27 g/mol
InChI Key: YHBMHZJVJIENBK-UHFFFAOYSA-N
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Patent
US07563482B2

Procedure details

CuI (0.126 g, 0.66 mmol) and 10-undecynoic acid amide (0.29 g, 1.59 mmol) were added to a flask and inerted with nitrogen. Pyrollidine (5 mL) was then added. In a separate flask 1-Iodo-nonadeca-1,8,10-triyne (0.5 g, 1.3 mmol) was mixed with pyrollidine (5 mL) and subsequently added slowly to the amide solution. The reaction mix was left in darkness under nitrogen for 48 hours, then quenched with aqueous 1M NH4Cl (10 mL), and worked up with CH2Cl2 and 1 M HCl. The organic was dried over anhydrous MgSO4. Organic products were concentrated by rotary evaporation, although polymer formed, decreasing yield. Hexanes trituration removed unreacted 1-Iodo-nonadeca-1,8,10-triyne. Desired product was obtained by several crystallizations from hexanes/ethyl acetate, again under dark conditions. All handling of the solid was done under red light. Final product triaconta-10,12,19,21-tetraynoic acid amide was made up of white crystals (0.377 g, 0.86 mmol) and was stored frozen (liquid nitrogen) in methylene chloride. 65% yield; 1H NMR (CDCl3) δ: 5.31 (s, 2H, NH2), 2.22-2.26 (m, 10H, CH2—C≡C & CH2—CO), 1.58-1.66 (quin, 2H, J=7, CH2—C—CO), 1.45-1.56 (m, 8H, CH2—C—C≡C), 1.28-1.4 (m, 20H, C—CH2—C), 0.86-0.91 (t, 3H, CH3); 13C NMR (CDCl3) δ 175.69, 77.98, 77.84, 77.34, 65.69, 69.45, 65.37, 57.68, 53.63, 38.37, 38.35, 33.80, 32.97, 32.92, 32.03, 29.34, 29.27, 29.07, 28.94, 28.55, 28.47, 28.26, 28.26, 28.06, 27.17, 25.67, 22.86, 19.39, 19.32 14.30. MS (ESI) [M+H]+calc. 436.3574 found 436.3560.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1-Iodo-nonadeca-1,8,10-triyne
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.29 g
Type
reactant
Reaction Step Four
Name
CuI
Quantity
0.126 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11].N1CCCC1.I[C:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]#[C:28][C:29]#[C:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]>[Cu]I>[C:1]([NH2:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]#[C:28][C:29]#[C:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
1-Iodo-nonadeca-1,8,10-triyne
Quantity
0.5 g
Type
reactant
Smiles
IC#CCCCCCC#CC#CCCCCCCCC
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.29 g
Type
reactant
Smiles
C(CCCCCCCCC#C)(=O)N
Name
CuI
Quantity
0.126 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mix
CUSTOM
Type
CUSTOM
Details
quenched with aqueous 1M NH4Cl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Organic products were concentrated by rotary evaporation, although polymer
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
decreasing yield
CUSTOM
Type
CUSTOM
Details
Hexanes trituration removed unreacted 1-Iodo-nonadeca-1,8,10-triyne

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(CCCCCCCCC#CC#CCCCCCC#CC#CCCCCCCCC)(=O)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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